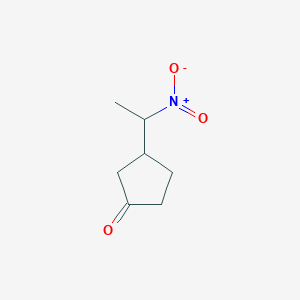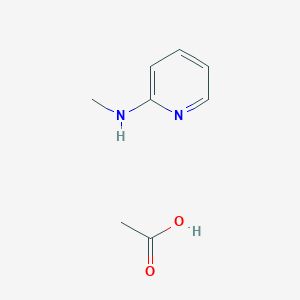
N-Benzyl-N-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide structure, with a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-nitrobenzamide typically involves the condensation of benzylamine with nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Ultrasonic irradiation and the use of solid acid catalysts have also been explored to achieve a green and efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl hydrogen is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed:
Reduction: N-Benzyl-N-aminobenzamide.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: Nitrobenzoic acid and benzylamine.
Scientific Research Applications
Chemistry: N-Benzyl-N-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzamides, which are of interest in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its derivatives have shown activity against certain biological targets, making it a candidate for drug development .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. The presence of the nitro group and benzyl moiety contributes to its biological activity .
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the polymer and agrochemical industries .
Mechanism of Action
The mechanism of action of N-Benzyl-N-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl group enhances the compound’s ability to penetrate cell membranes, facilitating its biological activity. The compound may inhibit specific enzymes or receptors, leading to its pharmacological effects .
Comparison with Similar Compounds
- N-Benzyl-N-isopropyl-4-nitrobenzamide
- N-Benzyl-N-tert-butyl-3-nitrobenzamide
- N-Benzyl-N-methyl-4-nitrobenzamide
Comparison: N-Benzyl-N-nitrobenzamide is unique due to the specific positioning of the nitro group and the benzyl moiety. This configuration imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of different substituents on the benzyl group can significantly alter the compound’s reactivity and biological activity .
Properties
CAS No. |
125659-92-9 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-benzyl-N-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O3/c17-14(13-9-5-2-6-10-13)15(16(18)19)11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
PFQHOXTTWUVWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)

![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)



![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)



![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
